REACTION_CXSMILES
|
F[C:2]1(F)[CH2:5][CH:4]([CH2:6][O:7][C:8]2[CH:16]=[C:15]3[C:11]([CH2:12][CH2:13][C:14]3=[O:17])=[CH:10][CH:9]=2)[CH2:3]1.[OH:19][C:20]1[CH:28]=[C:27]2C(CCC2=O)=[CH:22][CH:21]=1.C1(CO)CCC1>>[CH:4]1([CH2:6][O:7][C:8]2[CH:16]=[C:15]3[C:11]([CH2:12][C:13]4([CH2:27][CH2:28][C:20](=[O:19])[CH2:21][CH2:22]4)[C:14]3=[O:17])=[CH:10][CH:9]=2)[CH2:5][CH2:2][CH2:3]1
|
Name
|
Intermediate 11
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1(CC(C1)COC1=CC=C2CCC(C2=C1)=O)F
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C2CCC(C2=C1)=O
|
Name
|
|
Quantity
|
2.1 mL
|
Type
|
reactant
|
Smiles
|
C1(CCC1)CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
45 °C
|
Type
|
CUSTOM
|
Details
|
stirring over a weekend
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
left
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCC1)COC1=CC=C2CC3(C(C2=C1)=O)CCC(CC3)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.56 g | |
YIELD: PERCENTYIELD | 58% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |